

Application Notes and Protocols for Developing HJB97-Based PROTACs

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of PROTACs (Proteolysis-Targeting Chimeras) utilizing the high-affinity BET (Bromodomain and Extra-Terminal domain) inhibitor, **HJB97**. This document is intended to guide researchers through the principles, design, and experimental validation of **HJB97**-based PROTACs for targeted protein degradation.

Introduction to HJB97 and BET-Targeting PROTACs

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription.[1][2] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][2]

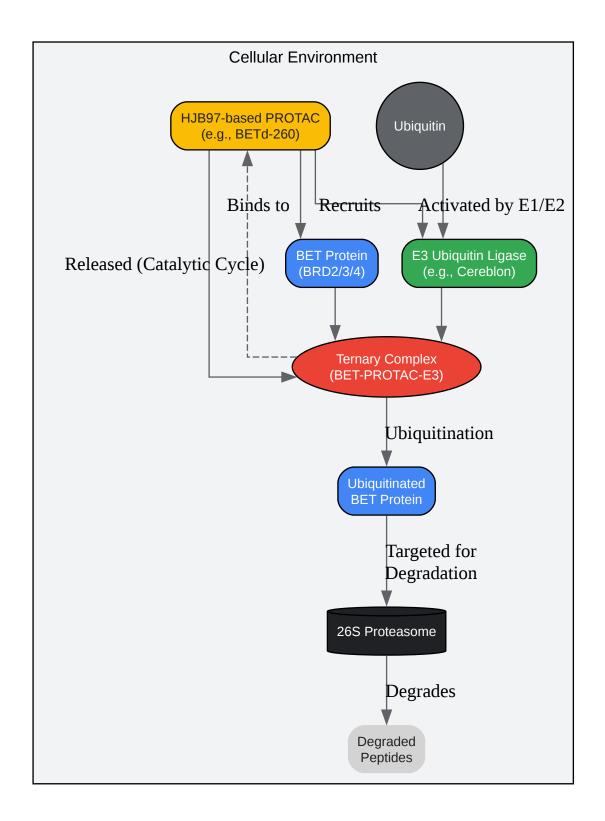
HJB97 is a highly potent, high-affinity inhibitor of the BET family of proteins.[1][3] PROTACS are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] By incorporating **HJB97** as the BET-binding moiety, a highly potent and effective BET-degrading PROTAC, named BETd-260, has been developed.[4][5][6] BETd-260 has demonstrated superior anti-cancer activity compared to traditional BET inhibitors by inducing the rapid and efficient degradation of BET proteins.[4][5]



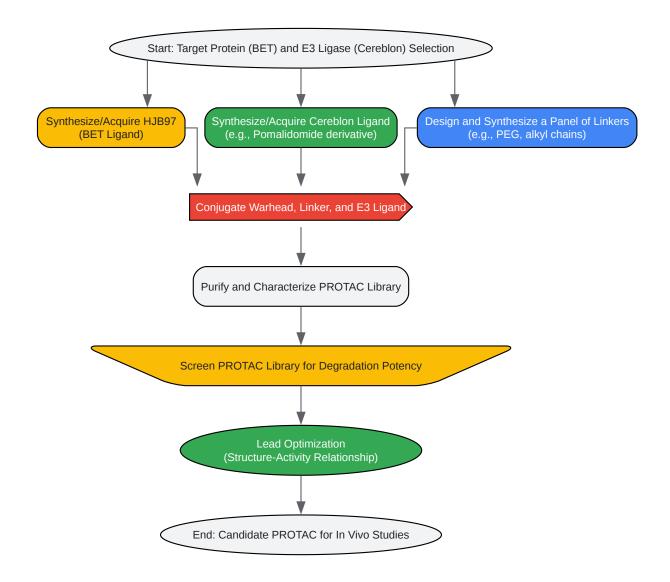
Mechanism of Action of HJB97-Based PROTACs

An **HJB97**-based PROTAC, such as BETd-260, functions by forming a ternary complex between the target BET protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN). [6] This proximity induces the transfer of ubiquitin from the E2-conjugating enzyme to the BET protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage another target protein, acting in a catalytic manner.

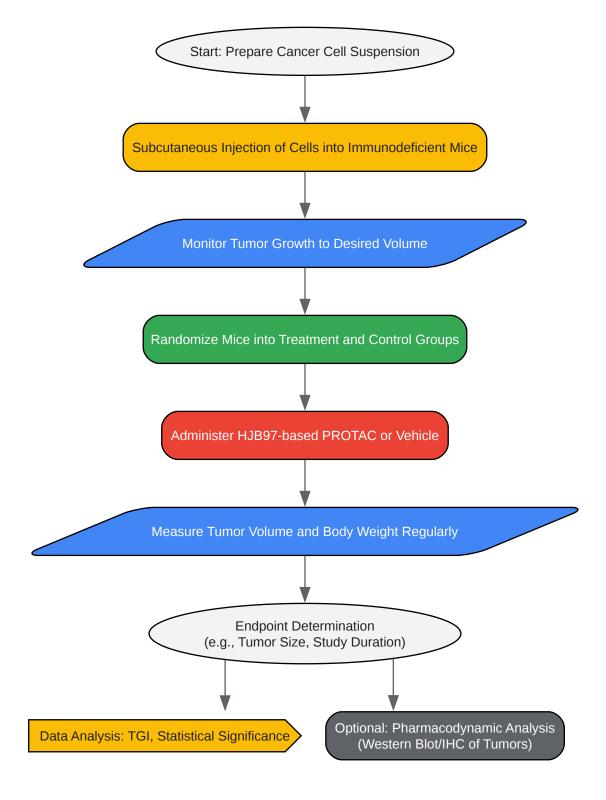












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